Glycine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-aminoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMQDGOQFOQNFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NO2 | |
| Record name | GLYCINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20439 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | glycine | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Glycine | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
15743-44-9 (mono-potassium salt), 17829-66-2 (cobalt salt), 29728-27-6 (monoammonium salt), 32817-15-5 (copper salt), 33242-26-1 (calcium salt), 35947-07-0 (calcium salt (2:1)), 513-29-1 (sulfate (3:1)), 6000-43-7 (hydrochloride), 6000-44-8 (mono-hydrochloride salt), 63183-41-5 (hydrochloride hydrogen carbonate), 71295-98-2 (phosphate (1:1)), 7490-95-1 (hydrochloride (2:1), 7490-95-1 (hydrochloride (2:1)) | |
| Record name | Glycine [USP:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9020667 | |
| Record name | Glycine | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
75.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Glycine appears as white crystals. (NTP, 1992), Dry Powder; Liquid; Water or Solvent Wet Solid, White solid; [CAMEO] White crystals; [Sigma-Aldrich MSDS], Solid, White crystalline powder; odourless | |
| Record name | GLYCINE | |
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| URL | https://cameochemicals.noaa.gov/chemical/20439 | |
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| Record name | Glycine | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Glycine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | Glycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000123 | |
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| Record name | Glycine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1411/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Solubility |
greater than or equal to 100 mg/mL at 64 °F (NTP, 1992), Insoluble in ethanol, ethyl ether, slightly soluble in acetone; very soluble in water, Solubility in 100 ml water @ 25 °C: 25.0 g; @ 50 °C: 39.1 g; @ 75 °C: 54.4 g; @ 100 °C: 67.2 g, 100 g of abs alc dissolve about 0.06 g. Sol in 164 parts pyridine. Almost insol in ether., water solubility = 2.49X10+5 mg/l @ 25 °C, 249.0 mg/mL, Soluble in water; Slightly soluble in ether, Slightly soluble (in ethanol) | |
| Record name | GLYCINE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Glycine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00145 | |
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| Record name | GLYCINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/495 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Glycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000123 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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| Record name | Glycine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1411/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
1.1607 (NTP, 1992) - Denser than water; will sink, 1.161 g/cu cm @ 20 °C | |
| Record name | GLYCINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20439 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | GLYCINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/495 | |
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Vapor Pressure |
0.00000013 [mmHg] | |
| Record name | Glycine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14439 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Color/Form |
White crystals, MONOCLINIC OR TRIGONAL PRISMS FROM DILUTE ALCOHOL, Monoclinic prisms from alc | |
CAS No. |
56-40-6, 25718-94-9, 18875-39-3 | |
| Record name | GLYCINE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Glycine, peptides | |
| Source | CAS Common Chemistry | |
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| Record name | Glycine | |
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| Record name | Glycine [USP:INN] | |
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| Record name | Glycine, labeled with carbon-14 | |
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| Record name | Glycine | |
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| Record name | Glycine | |
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| Record name | Glycine | |
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| Record name | GLYCINE | |
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| Record name | Glycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000123 | |
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Melting Point |
451 °F (NTP, 1992), 290 °C decomposes, MP: 189 °C /(C2H5NO2)2.HCL/, 262.2 °C | |
| Record name | GLYCINE | |
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| Record name | Glycine | |
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| Source | Human Metabolome Database (HMDB) | |
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Glycine Metabolism: Biosynthesis, Catabolism, and Systemic Regulation
Glycine (B1666218) Biosynthesis Pathways
This compound can be synthesized through several pathways in mammals, primarily involving the interconversion of other amino acids and the contribution of specific metabolic routes. mdpi.comdrugbank.comnih.govnih.gov
Serine Hydroxymethyltransferase (SHMT)-Mediated Synthesis from Serine
The primary pathway for this compound biosynthesis involves the reversible conversion of serine to this compound, catalyzed by the enzyme serine hydroxymethyltransferase (SHMT). mdpi.comspandidos-publications.comproteopedia.orgwikipedia.org This reaction requires the cofactor pyridoxal (B1214274) phosphate (B84403) (PLP) and involves the transfer of a hydroxymethyl group from serine to tetrahydrofolate (THF), producing 5,10-methylene tetrahydrofolate (5,10-CH₂-THF) and this compound. spandidos-publications.comproteopedia.orgwikipedia.orgmdpi.com
There are two main isoforms of SHMT in mammals: cytosolic SHMT1 and mitochondrial SHMT2. spandidos-publications.comproteopedia.orgbiorxiv.org While both catalyze the same reaction, they operate in different cellular compartments and contribute distinctly to cellular metabolism. spandidos-publications.combiorxiv.org Mitochondrial SHMT2 is often more active in this compound synthesis in many cells and appears to be ubiquitous, whereas cytosolic SHMT1 is primarily found in the liver and kidney and is less active in converting serine to this compound compared to SHMT2. nih.gov The SHMT-mediated conversion of serine to this compound is a key source of one-carbon units for folate metabolism. spandidos-publications.commdpi.compnas.org
Threonine Degradation Pathway in this compound Generation
This compound can also be generated from the degradation of threonine. mdpi.commdpi.comdrugbank.comnih.govwikipedia.orglibretexts.org In this pathway, threonine is converted to 2-amino-3-ketobutyrate by threonine dehydrogenase. libretexts.orgcreative-proteomics.com Subsequently, 2-amino-3-ketobutyrate is cleaved by 2-amino-3-ketobutyrate coenzyme A ligase, yielding this compound and acetyl-CoA. libretexts.orgcreative-proteomics.com While this pathway contributes to this compound synthesis, some research suggests its contribution might be less significant in humans compared to other mammals, and it may even be lost in humans according to some sources. biorxiv.orgoatext.com Studies in rat liver mitochondria indicate that this compound formation from threonine primarily occurs through the coupled activities of threonine dehydrogenase and 2-amino-3-oxobutyrate CoA-ligase. nih.gov
Contribution of Choline (B1196258) and Hydroxyproline (B1673980) Metabolism to this compound Pool
Metabolism of choline and hydroxyproline also contributes to the endogenous this compound pool. mdpi.commdpi.comdrugbank.comnih.govnih.govwikipedia.org Choline is oxidized in the liver and kidneys to betaine (B1666868) (trimethylthis compound). mdpi.comwikipedia.org Betaine is then successively demethylated to dimethylthis compound and sarcosine (B1681465), with the methyl groups being transferred to tetrahydrofolate. mdpi.com Sarcosine can be further demethylated to this compound. mdpi.comwikipedia.org Enzymes involved in the conversion of betaine to dimethylthis compound and sarcosine are betaine-homocysteine S-methyltransferase (BHMT), dimethylthis compound dehydrogenase (DMGDH), and sarcosine dehydrogenase (SDH). mdpi.com
Hydroxyproline, primarily derived from the degradation of collagen, can also be metabolized to contribute to this compound synthesis. mdpi.comdrugbank.comnih.govwikipedia.orgfrontiersin.orgatamanchemicals.comresearchgate.net Hydroxyproline is converted to Δ1-pyrroline-3-OH-5-carboxylic acid (OH-P5C) by hydroxyproline dehydrogenase (also known as hydroxyproline oxidase or PRODH2). frontiersin.org OH-P5C can then be further metabolized, eventually yielding this compound. frontiersin.orgresearchgate.net This pathway plays a role in collagen metabolism and can contribute to antioxidant defense. frontiersin.org
Inter-organ Contributions to this compound Homeostasis
This compound homeostasis is maintained through inter-organ metabolism, with the liver and kidneys playing central roles in its synthesis and removal. mdpi.comdrugbank.comnih.govnih.govwikipedia.orgnih.gov These organs are the primary sites for endogenous this compound synthesis from precursors like serine, threonine, choline, and hydroxyproline. mdpi.comdrugbank.comnih.govnih.govwikipedia.org The liver and kidneys also contribute to this compound removal through metabolic degradation pathways and excretion. wikipedia.orgnih.gov The brain also synthesizes L-serine locally, but peripheral tissues, particularly the liver and kidney, are major sources of L-serine derived from this compound and one-carbon metabolism. annualreviews.org
This compound Catabolism and Degradation Systems
This compound is primarily degraded through a major enzymatic system located in the mitochondria. drugbank.comnih.govwikipedia.orgfrontiersin.org
This compound Cleavage System (GCS) as a Major Degradation Pathway
The this compound cleavage system (GCS), also known as the this compound synthase complex, is the major pathway for this compound degradation in animals, plants, and bacteria. drugbank.comnih.govwikipedia.orgmdpi.comfrontiersin.orgresearchgate.net This multienzyme complex is located in the inner mitochondrial membrane and catalyzes the reversible oxidative cleavage of this compound into carbon dioxide, ammonia (B1221849), and 5,10-methylene tetrahydrofolate. wikipedia.orgmdpi.comfrontiersin.orgresearchgate.netlife-science-alliance.org The GCS comprises four protein components: this compound decarboxylase (P-protein or GLDC), aminomethyltransferase (T-protein or AMT), this compound cleavage system H-protein (H-protein or GCSH), and dihydrolipoamide (B1198117) dehydrogenase (L-protein or DLD). mdpi.comfrontiersin.orgresearchgate.netlife-science-alliance.orguniprot.org
The reaction catalyzed by the GCS is as follows: this compound + THF + NAD⁺ ⇌ 5,10-CH₂-THF + CO₂ + NH₄⁺ + NADH + H⁺ wikipedia.orgmdpi.comfrontiersin.orgresearchgate.net
The H-protein, a lipoic acid-containing protein, plays a pivotal role in the GCS by accepting the aminomethyl group from this compound bound to the P-protein and then transferring the methylene (B1212753) group to THF catalyzed by the T-protein. mdpi.comfrontiersin.orgresearchgate.netuniprot.orguniprot.org The L-protein, a common component of several dehydrogenase complexes, reoxidizes the reduced lipoic acid on the H-protein, producing NADH. mdpi.comfrontiersin.org
The GCS is crucial for regulating this compound levels and providing one-carbon units for various biosynthetic processes, including the synthesis of purines and thymidylate. spandidos-publications.commdpi.comfrontiersin.orglife-science-alliance.org Defects in the GCS, particularly mutations in GLDC or AMT, can lead to Non-Ketotic Hyperglycinemia (NKH), a severe neurometabolic disorder characterized by the accumulation of this compound in body fluids and tissues. frontiersin.orguniprot.orgontosight.ainih.govresearchgate.net
While the GCS is the major degradation pathway, this compound can also be degraded through other routes, including conversion back to serine by SHMT followed by serine degradation, and conversion to glyoxylate (B1226380) by D-amino acid oxidase. drugbank.comwikipedia.orguomustansiriyah.edu.iq However, the GCS accounts for a substantial proportion of whole-body this compound flux in humans. mdpi.com
Here is a table summarizing key enzymes involved in this compound Metabolism:
| Enzyme Name | Reaction Catalyzed | Pathway | Subcellular Location | PubChem CID |
| Serine Hydroxymethyltransferase 1 | Serine + THF ⇌ this compound + 5,10-CH₂-THF + H₂O | This compound Biosynthesis (from Serine) | Cytosol | 6849 |
| Serine Hydroxymethyltransferase 2 | Serine + THF ⇌ this compound + 5,10-CH₂-THF + H₂O | This compound Biosynthesis (from Serine) | Mitochondria | 6850 |
| Threonine Dehydrogenase | Threonine → 2-amino-3-ketobutyrate | This compound Biosynthesis (from Threonine) | Mitochondria | 16645037 |
| 2-amino-3-ketobutyrate CoA ligase | 2-amino-3-ketobutyrate → this compound + Acetyl-CoA | This compound Biosynthesis (from Threonine) | Mitochondria | Not Available |
| Betaine-Homocysteine S-Methyltransferase | Betaine + Homocysteine → Dimethylthis compound + Methionine | This compound Biosynthesis (from Choline) | Cytosol | 6615 |
| Dimethylthis compound Dehydrogenase | Dimethylthis compound → Sarcosine + 5,10-CH₂-THF | This compound Biosynthesis (from Choline) | Mitochondria | 15056425 |
| Sarcosine Dehydrogenase | Sarcosine → this compound + 5,10-CH₂-THF | This compound Biosynthesis (from Choline) | Mitochondria | 167411 |
| Hydroxyproline Dehydrogenase | Hydroxyproline → Δ1-pyrroline-3-OH-5-carboxylic acid | This compound Biosynthesis (from Hydroxyproline) | Mitochondria | 145165 |
| This compound Decarboxylase (P-protein) | This compound + H-protein + NAD⁺ → CO₂ + NH₃ + H₂-protein + NADH + H⁺ | This compound Catabolism (GCS) | Mitochondria | 6846 |
| Aminomethyltransferase (T-protein) | H₂-protein + THF → 5,10-CH₂-THF + H-protein + NH₃ | This compound Catabolism (GCS) | Mitochondria | 15056421 |
| GCS H-protein | Carrier of aminomethyl group | This compound Catabolism (GCS) | Mitochondria | 6847 |
| Dihydrolipoamide Dehydrogenase (L-protein) | Reduced H-protein + NAD⁺ → Oxidized H-protein + NADH + H⁺ | This compound Catabolism (GCS) | Mitochondria | 6848 |
Serine Hydroxymethyltransferase Reversibility in this compound Degradation to Serine
Serine hydroxymethyltransferase (SHMT) catalyzes the reversible interconversion between serine and this compound. ebi.ac.ukfrontiersin.org While primarily known for this compound biosynthesis from serine, the enzyme can also facilitate the degradation of this compound by converting it back to serine. wikipedia.orgnih.gov This reaction requires tetrahydrofolate (THF) as a one-carbon carrier and pyridoxal 5'-phosphate (PLP) as a cofactor. wikipedia.orgebi.ac.uk In the direction of this compound degradation, this compound reacts with 5,10-CH2-THF to produce serine and THF. wikipedia.orgwikipedia.org This reversibility allows SHMT to play a role in regulating the balance between serine and this compound pools within the cell. The serine produced through this reaction can then be further metabolized, for instance, converted into pyruvate (B1213749) by serine dehydratase. nih.govnih.gov
The mechanism of SHMT activity involves the formation of an external aldimine with the amino acid substrate and PLP. wikipedia.orgebi.ac.uk In the case of serine degradation, the enzyme facilitates the transfer of a hydroxymethyl group from serine to THF, yielding this compound and 5,10-CH2-THF. wikipedia.org The reaction is thought to proceed via a retroaldol mechanism or a nucleophilic displacement mechanism involving THF and the PLP-serine intermediate. ebi.ac.ukfrontiersin.org Structural studies have provided insights into the binding sites for PLP and folate and the conformational changes occurring during the catalytic cycle. frontiersin.orgresearchgate.net
D-Amino Acid Oxidase Pathway to Glyoxylate
Another pathway for this compound degradation involves the enzyme D-amino acid oxidase (DAAO). nih.govnih.gov DAAO is a peroxisomal enzyme that utilizes flavin adenine (B156593) dinucleotide (FAD) as a prosthetic group. reactome.orggenecards.org While its substrates primarily include a variety of D-amino acids, it can also act on this compound. genecards.org This pathway converts this compound into glyoxylate, with the concomitant production of hydrogen peroxide (H2O2) and ammonia (NH4+). reactome.orgnih.gov
The reaction catalyzed by DAAO is:
This compound + H2O + O2 → Glyoxylate + H2O2 + NH4+ reactome.org
The glyoxylate produced through this pathway can be further metabolized. In the liver, glyoxylate can be oxidized by hepatic lactate (B86563) dehydrogenase into oxalate (B1200264) in an NAD+-dependent reaction. nih.govnih.govnih.gov This conversion to oxalate is significant as oxalate can form insoluble calcium oxalate crystals, contributing to kidney stone formation. slideshare.net While the DAAO pathway is considered a minor route for this compound degradation compared to the this compound cleavage system, it is a recognized metabolic fate of this compound. nih.govmdpi.com
Regulatory Mechanisms of this compound Flux and Concentration
Maintaining appropriate levels of this compound is crucial for various physiological processes, including protein synthesis, neurotransmission, and one-carbon metabolism. wikipedia.orgmdpi.com this compound flux and concentration are tightly regulated by a combination of factors, including the activity of key metabolic enzymes, the availability of cofactors, and transport mechanisms.
The this compound cleavage system (GCS) is a major determinant of this compound levels, particularly in the liver. nih.govnih.govnih.gov Its activity is often triggered in response to high concentrations of this compound, facilitating its degradation into CO2 and NH4+. wikipedia.orgnih.gov The GCS is a multi-enzyme complex located in the mitochondria. mdpi.com
Serine hydroxymethyltransferase (SHMT) also plays a significant regulatory role due to its reversible nature. frontiersin.org The balance between the forward (serine to this compound) and reverse (this compound to serine) reactions catalyzed by SHMT influences the intracellular concentrations of both amino acids and the availability of one-carbon units. wikipedia.org The activity of SHMT is dependent on the availability of its cofactors, PLP and THF. mdpi.comresearchgate.net
Transport mechanisms are also critical for regulating this compound flux and concentration, particularly in the nervous system where this compound acts as a neurotransmitter. researchgate.netnih.gov this compound transporters (GlyTs), specifically GlyT1 and GlyT2, are responsible for the reuptake of this compound from the synaptic cleft, controlling synaptic and extrasynaptic this compound levels. researchgate.netnih.govresearchgate.net GlyT1 is primarily located in glial cells and presynaptic neurons, while GlyT2 is mainly neuronal. researchgate.net These transporters are sodium- and chloride-dependent and their activity influences the availability of this compound for neurotransmission. nih.govresearchgate.net Regulatory mechanisms control the trafficking and plasma membrane expression of these transporters. nih.gov
Emerging research also highlights the influence of the gut microbiota on systemic this compound levels. Studies have shown that certain gut bacteria can metabolize this compound, impacting host this compound availability and metabolic status. medrxiv.org For example, Bilophila wadsworthia has been shown to metabolize this compound via the this compound reductase pathway, and its abundance is inversely correlated with serum this compound levels. medrxiv.org This suggests a previously underappreciated mechanism by which diet and the gut microbiome can regulate systemic this compound concentrations. medrxiv.org
Furthermore, the regulation of this compound metabolism is integrated with other metabolic pathways, such as the folate and methionine cycles, which rely on the one-carbon units provided by SHMT activity. mdpi.comnih.govnih.gov This interconnectedness allows for coordinated metabolic responses to changes in nutrient availability and cellular demands.
While detailed kinetic data for all regulatory aspects across various physiological conditions and species is extensive, studies on isolated systems provide insights into the enzyme kinetics. For instance, studies on the this compound cleavage system in isolated rat liver mitochondria have investigated the relationship between this compound concentration and CO2 production, indicating maximal activity and apparent Km values under specific conditions. capes.gov.br Similarly, studies on perfused rat liver have examined the factors influencing metabolic flux through the this compound cleavage system, including the impact of the mitochondrial NAD(H) redox couple and the availability of substrates like pyruvate and ammonium (B1175870) chloride. nih.gov
The regulation of this compound metabolism is a complex and multi-faceted process involving enzymatic control, cofactor availability, transport systems, and interactions with other metabolic pathways and the gut microbiome.
Interconnected Metabolic Networks and Glycine S Integrative Roles
Glycine (B1666218) in One-Carbon Metabolism
One-carbon metabolism comprises a series of biochemical reactions essential for the transfer of one-carbon units. This metabolic network is crucial for multiple physiological processes including the synthesis of nucleotides (purines and thymidine), the homeostasis of amino acids such as serine and methionine, maintaining epigenetic patterns, and cellular redox defense. creative-proteomics.comnih.gov this compound is a key player in this network, which is primarily composed of the interconnected folate and methionine cycles. creative-proteomics.comnih.gov
The folate cycle is a fundamental component of one-carbon metabolism, utilizing folate-derived cofactors to carry and transfer one-carbon units. rupress.org this compound is a significant source of these one-carbon units. creative-proteomics.comnih.gov The interconversion of serine and this compound, catalyzed by the enzyme serine hydroxymethyltransferase (SHMT), is a central reaction that directly fuels the folate cycle. nih.govrupress.org In this reversible reaction, serine donates a one-carbon unit to tetrahydrofolate (THF), producing 5,10-methylenetetrahydrofolate (me-THF) and this compound. nih.gov
The this compound cleavage system (GCS), a major pathway for this compound degradation, also contributes to the one-carbon pool. nih.govresearchgate.net This mitochondrial enzyme complex breaks down this compound into carbon dioxide, ammonia (B1221849), and a one-carbon unit that is transferred to THF, forming me-THF. nih.gov Threonine can also feed into one-carbon metabolism by being converted to this compound. nih.govrupress.org The one-carbon units generated from these reactions are then utilized in various biosynthetic pathways. creative-proteomics.com
This compound metabolism is intricately linked to the methionine cycle and the regulation of S-adenosylmethionine (SAM), the primary methyl group donor for a vast array of cellular methylation reactions. nih.govnih.gov These reactions are critical for the synthesis of numerous molecules and for epigenetic regulation through the methylation of DNA, RNA, and histones. nih.govresearchgate.net
The enzyme this compound N-methyltransferase (GNMT) plays a crucial role in regulating SAM levels. nih.govannalsgastro.gr When SAM levels are high, GNMT catalyzes the transfer of a methyl group from SAM to this compound, forming sarcosine (B1681465). annalsgastro.gr This reaction helps to buffer the cellular SAM pool, preventing excessive methylation and maintaining a balanced SAM/S-adenosylhomocysteine (SAH) ratio, which is critical for cellular homeostasis. annalsgastro.gr The product of this reaction, sarcosine, can be converted back to this compound by sarcosine dehydrogenase (SARDH), a reaction that can also generate a one-carbon unit for the folate cycle. nih.govannalsgastro.gr Through these interactions, this compound metabolism directly influences the availability of methyl groups for essential cellular processes. researchgate.net
This compound is an indispensable precursor for the de novo synthesis of purines, the foundational components of DNA and RNA. nih.govresearchgate.netyoutube.com The entire this compound molecule is incorporated into the purine (B94841) ring structure, providing atoms C4, C5, and N7. nih.govdroracle.ai This incorporation occurs in the early stages of the purine biosynthesis pathway. droracle.airesearchgate.net The de novo synthesis pathway for purines builds the ring structure directly onto phosphoribosyl pyrophosphate (PRPP). nih.gov
Furthermore, the one-carbon units derived from this compound via the folate cycle are essential for purine and thymidine (B127349) synthesis. creative-proteomics.comnih.gov Specifically, N¹⁰-formyl-tetrahydrofolate (CHO-THF), which is derived from the one-carbon pool fueled by this compound and serine, provides the carbon atoms C2 and C8 of the purine ring. nih.gov The synthesis of thymidine (a pyrimidine (B1678525) nucleotide) also relies on a one-carbon unit from the folate cycle. nih.gov Consequently, this compound's dual role as a direct structural component and a source of one-carbon units underscores its fundamental importance in nucleic acid biosynthesis. youtube.com
This compound's Critical Role in Glutathione (B108866) Synthesis
This compound is a fundamental component of glutathione (GSH), a major endogenous antioxidant. nih.govresearchgate.netcymbiotika.com Glutathione is a tripeptide synthesized from three amino acids: glutamate (B1630785), cysteine, and this compound. wikipedia.org The synthesis occurs in two steps: first, glutamate and cysteine are combined to form gamma-glutamylcysteine, and second, this compound is added to complete the glutathione molecule in a reaction catalyzed by glutathione synthetase. wikipedia.org
Research indicates that the availability of this compound can be a rate-limiting factor for glutathione synthesis. nih.gov When this compound levels are insufficient to support a normal rate of glutathione synthesis, there is a subsequent increase in the tissue levels of gamma-glutamylcysteine. nih.gov This suggests that dietary this compound intake is crucial for maintaining adequate glutathione levels, particularly in individuals with lower protein consumption. nih.gov A significant portion of this compound is utilized for the synthesis of glutathione in cells like astrocytes. nih.gov By serving as a direct precursor, this compound plays a vital role in cellular defense against oxidative stress. researchgate.netyoutube.com
This compound as a Precursor for Heme and Creatine (B1669601) Biosynthesis
This compound serves as a foundational molecule for the synthesis of other critical biomolecules, including heme and creatine. nih.govresearchgate.netyoutube.com
Heme Synthesis: Heme, an essential component of hemoglobin, myoglobin, and various enzymes, begins its synthesis with the condensation of this compound and succinyl-CoA. youtube.comyoutube.com This initial, rate-limiting step forms δ-aminolevulinic acid (ALA) and is a critical control point in the heme production pathway. youtube.com
Creatine Synthesis: Creatine, vital for energy storage and metabolism in muscle and brain tissue, is synthesized from three amino acids: this compound, arginine, and methionine. youtube.comyoutube.comnih.gov The process starts with the transfer of an amidino group from arginine to this compound, forming guanidinoacetate. nih.govnih.gov Subsequently, a methyl group from SAM (derived from methionine) is transferred to guanidinoacetate to form creatine. nih.govresearchgate.net Therefore, this compound provides the carbon backbone for this important energy-storing compound. nih.gov
This compound Conjugation in Detoxification Pathways
This compound plays a significant role in Phase II detoxification reactions, a process known as conjugation. youtube.comaskthescientists.com This pathway is responsible for metabolizing and detoxifying various endogenous and exogenous compounds (xenobiotics). researchgate.netnih.gov The process involves covalently linking these substances with this compound, which increases their water solubility and facilitates their excretion from the body, typically through urine. jove.com
The this compound conjugation pathway is a two-step enzymatic process. researchgate.netnih.gov First, a substrate, such as benzoate (B1203000) (a common food preservative) or salicylate, is activated to an acyl-coenzyme A (CoA) ester by a mitochondrial ligase. researchgate.netnih.gov In the second step, the enzyme this compound N-acyltransferase (GLYAT) catalyzes the transfer of the acyl group from CoA to this compound, forming a less toxic, water-soluble conjugate like hippuric acid (from benzoate). youtube.comresearchgate.net This pathway is crucial for preventing the accumulation of potentially harmful substances and mitigating their toxicity. nih.gov
This compound's Participation in Bile Acid Conjugation
In the liver, this compound plays a crucial role as a conjugating agent in the metabolism of bile acids. youtube.com This biochemical process is essential for the formation of bile salts, which are critical for the digestion and absorption of dietary fats and fat-soluble vitamins in the intestine. elsevier.esnih.gov
The primary bile acids synthesized from cholesterol in hepatocytes, namely cholic acid and chenodeoxycholic acid, are conjugated with an amino acid before being secreted into the bile. elsevier.esyoutube.com this compound is one of the two principal amino acids used in this process, the other being taurine (B1682933). nih.gov The conjugation reaction involves the formation of an amide linkage between the carboxyl group of the bile acid and the amino group of this compound. elsevier.es This process yields glyco-conjugated bile acids, such as glycocholic acid (from cholic acid) and glycochenodeoxycholic acid (from chenodeoxycholic acid). youtube.comwikipedia.org
This conjugation significantly increases the water solubility of bile acids and lowers their pKa, making them more effective detergents in the aqueous environment of the intestine. wikipedia.org By converting them into their conjugated forms, the liver ensures that these molecules remain within the intestinal lumen to perform their function, as conjugation reduces their passive reabsorption through biological membranes. nih.govphysiology.org In humans, this compound conjugates are more abundant than taurine conjugates, typically at a ratio of about 3:1. elsevier.es
Detailed Research Findings:
The enzymatic process of bile acid conjugation is a two-step reaction catalyzed by two key enzymes located in the peroxisomes of liver cells. themedicalbiochemistrypage.orgrug.nl
Bile Acid-CoA Synthetase (BACS): This enzyme, encoded by the SLC27A5 gene, first activates the bile acid by converting it into a bile acid-CoA thioester. This activation step is a prerequisite for conjugation. themedicalbiochemistrypage.org
Bile Acid-CoA: Amino Acid N-Acyltransferase (BAAT): This enzyme, encoded by the BAAT gene, then catalyzes the transfer of the bile acid from its CoA derivative to this compound (or taurine). nih.govthemedicalbiochemistrypage.org
Research has demonstrated that a single enzyme, BAAT, is responsible for conjugating bile acids with both this compound and taurine. nih.govportlandpress.comresearchgate.net Molecular cloning and expression studies of human liver BAAT confirmed that a single protein is capable of catalyzing both reactions. nih.gov Kinetic studies have further explored the enzyme's affinity for both amino acids, noting that the relative concentrations of this compound and taurine in the liver can influence the ratio of the resulting conjugated bile acids. portlandpress.com For instance, studies have shown that when the availability of taurine is limited, the conjugation with this compound increases to compensate. nih.gov
Furthermore, research involving individuals with a homozygous mutation in the BAAT gene shows a complete absence of both this compound- and taurine-conjugated bile salts, confirming that BAAT is the sole enzyme responsible for this critical function. rug.nl Studies administering chenodeoxycholic acid to patients with gallstones found that the exogenous bile acid was efficiently conjugated, predominantly with this compound, leading to a bile composition of over 90% chenodeoxycholic acid conjugates. jci.orgjci.org
Data Tables
The following tables provide a summary of the primary bile acids that undergo conjugation with this compound and the enzymes that facilitate this metabolic process.
Table 1: this compound Conjugation of Primary Bile Acids
| Primary Bile Acid | Conjugating Amino Acid | Resulting Glyco-Conjugated Bile Acid |
| Cholic Acid | This compound | Glycocholic Acid |
| Chenodeoxycholic Acid | This compound | Glycochenodeoxycholic Acid |
Table 2: Key Enzymes in this compound-Bile Acid Conjugation
| Enzyme | Gene | Function | Location |
| Bile Acid-CoA Synthetase (BACS) | SLC27A5 | Activates bile acids by forming a CoA thioester. | Peroxisome |
| Bile Acid-CoA: Amino Acid N-Acyltransferase (BAAT) | BAAT | Transfers the activated bile acid to this compound. | Peroxisome |
Glycine in Neurotransmission and Neurological Function
Glycine (B1666218) as an Inhibitory Neurotransmitter
In the brainstem and spinal cord, this compound is the principal inhibitory neurotransmitter, where it is integral to various motor and sensory functions. acnp.org It exerts its inhibitory effects by binding to specific receptors, leading to a hyperpolarization of the neuron's membrane and a subsequent decrease in its firing probability. wikipedia.org This inhibitory action is crucial for coordinating motor reflexes and processing sensory information.
This compound Receptors (GlyRs): Structure, Function, and Chloride Channel Modulation
This compound receptors (GlyRs) are ionotropic receptors that form a chloride ion channel. wikipedia.org As members of the cys-loop superfamily of ligand-gated ion channels, functional GlyRs are pentameric, meaning they are composed of five protein subunits. physiology.orgnih.govnih.gov These subunits can be of two types: alpha (α) and beta (β). physiology.orgnih.gov To date, four alpha subunits (α1 to α4) and one beta subunit have been identified. physiology.orgnih.gov The composition of these subunits determines the receptor's pharmacological properties. physiology.orgnih.gov
The most common stoichiometry in adult mammals is thought to be three α subunits and two β subunits, or a 4α:1β ratio. nih.gov The α subunits are responsible for binding this compound, while the β subunit is crucial for anchoring the receptor to the postsynaptic cytoskeleton via the protein gephyrin. physiology.orgnih.govnih.gov This anchoring is vital for the clustering and stabilization of GlyRs at inhibitory synapses. nih.gov
Upon this compound binding, the receptor undergoes a conformational change that opens the integral chloride channel. wikipedia.orgyoutube.com In mature neurons, the intracellular chloride concentration is low, so the opening of this channel leads to an influx of chloride ions, hyperpolarizing the cell membrane and thus inhibiting the neuron. wikipedia.org However, in embryonic neurons, the intracellular chloride concentration is higher, leading to an efflux of chloride and a depolarizing, excitatory effect. wikipedia.orgphysiology.orgnih.gov
| GlyR Subunit | Primary Function |
| Alpha (α1-α4) | This compound binding, channel gating |
| Beta (β) | Anchoring to gephyrin, synaptic localization |
Synaptic and Extrasynaptic Glycinergic Transmission Mechanisms
Glycinergic transmission occurs at both synaptic and extrasynaptic sites, with distinct functional implications. Synaptic transmission is characterized by the rapid, phasic release of this compound from a presynaptic terminal into the synaptic cleft, where it activates a high concentration of GlyRs clustered at the postsynaptic density. nih.gov This fast form of transmission is responsible for mediating rapid inhibitory postsynaptic currents (IPSCs). nih.gov
This compound as a Co-agonist at N-Methyl-D-Aspartate (NMDA) Receptors
Beyond its role in inhibitory signaling, this compound is an essential co-agonist at N-Methyl-D-Aspartate (NMDA) receptors, a subtype of ionotropic glutamate (B1630785) receptors. acnp.orgnih.govnih.gov The presence of this compound is a prerequisite for the activation of NMDA receptors by the primary excitatory neurotransmitter, glutamate. nih.gov Without this compound bound to its distinct site on the NMDA receptor complex, glutamate is unable to open the receptor's ion channel. nih.govwikipedia.org
This co-agonist function is critical for a wide range of physiological processes, including synaptic plasticity, learning, and memory. The this compound binding site on the NMDA receptor, sometimes referred to as the glycineB site, is distinct from the inhibitory this compound receptor (glycineA site). nih.gov The affinity of this compound for different NMDA receptor subtypes can vary, which is thought to be influenced by the specific NMDA receptor subunits present. nih.gov
Investigation of Excitatory this compound Receptors (NMDA-type activated by this compound alone)
Recent research has identified a unique type of excitatory receptor that is activated by this compound alone. These are a subclass of NMDA receptors composed of only GluN1 and GluN3 subunits. nih.gov Unlike conventional NMDA receptors that require both glutamate and a co-agonist like this compound for activation, these GluN1/GluN3 receptors are gated solely by this compound or D-serine. nih.gov
The activation of these receptors is somewhat paradoxical. While this compound binding to the GluN3 subunit activates the receptor, its binding to the GluN1 subunit induces a strong desensitization, which blocks the receptor's function. nih.gov These excitatory this compound receptors are cation-selective, allowing the influx of positive ions and thus producing an excitatory effect. nih.gov However, they are largely impermeable to calcium and are not blocked by magnesium in a voltage-dependent manner, distinguishing them from traditional GluN1/GluN2-containing NMDA receptors. nih.gov The physiological role of these excitatory this compound receptors is an active area of investigation, with implications for various brain functions and disorders. nih.gov
This compound Transporters (GlyT1, GlyT2) in Neurotransmitter Reuptake and Homeostasis
The action of this compound in the synaptic cleft is terminated by its reuptake into presynaptic neurons and surrounding glial cells. wikipedia.org This process is mediated by two specific sodium- and chloride-dependent this compound transporters, GlyT1 and GlyT2. wikipedia.orgnih.govnih.gov
GlyT1: This transporter is primarily found on glial cells (specifically astrocytes) surrounding both glycinergic and glutamatergic synapses. nih.govnih.gov Its main role is to regulate the levels of this compound in the synaptic environment. nih.gov By controlling the ambient this compound concentration, GlyT1 plays a crucial role in modulating the activity of both inhibitory GlyRs and excitatory NMDA receptors. nih.gov
GlyT2: In contrast, GlyT2 is located on the presynaptic terminals of glycinergic neurons. nih.govnih.gov Its primary function is to reuptake this compound back into the presynaptic neuron, where it can be repackaged into synaptic vesicles for subsequent release. nih.govnih.gov This process is vital for maintaining the supply of this compound for inhibitory neurotransmission. nih.gov
The differential localization and function of these two transporters allow for precise control over glycinergic signaling throughout the central nervous system.
| This compound Transporter | Primary Location | Primary Function |
| GlyT1 | Glial cells (astrocytes) | Regulates this compound levels at both inhibitory and excitatory synapses |
| GlyT2 | Presynaptic terminals of glycineric neurons | Reuptake of this compound for vesicular refilling |
This compound-Glutamate-GABA Crosstalk in Central Nervous System Neurophysiology
This compound, glutamate, and GABA are the three most prominent amino acid neurotransmitters in the central nervous system, and their actions are intricately linked. nih.gov The balance between the excitatory actions of glutamate and the inhibitory actions of GABA and this compound is fundamental for normal brain function. acnp.org
The crosstalk between these systems occurs through various mechanisms. As a co-agonist of NMDA receptors, this compound directly modulates glutamatergic excitatory neurotransmission. nih.gov The regulation of extracellular this compound concentrations by GlyT1 at glutamatergic synapses is a key example of this interaction. nih.gov
Furthermore, there is evidence of interactions at the level of neurotransmitter release and reuptake. For example, transporters for this compound and GABA can influence each other's release. nih.gov In some regions of the central nervous system, such as the spinal cord and cerebellum, this compound and GABA can even be co-released from the same presynaptic terminals, acting on their respective postsynaptic receptors to fine-tune inhibitory signaling. nih.gov This complex interplay between this compound, glutamate, and GABA is essential for the precise regulation of neuronal activity and is a critical area of research for understanding the pathophysiology of various neurological and psychiatric disorders. nih.govdntb.gov.ua
Research on Emerging Metabotropic this compound Receptors
For a long time, this compound was primarily recognized for its role as a fast-acting inhibitory neurotransmitter through its interaction with ionotropic receptors. nih.gov However, emerging research has unveiled a new dimension to glycinergic signaling, demonstrating that this compound can also exert its effects through metabotropic receptors, which are G-protein coupled receptors (GPCRs). nih.govnih.gov This discovery has opened up new avenues for understanding the complex roles of this compound in the central nervous system.
A significant breakthrough in this area was the identification of the orphan G-protein coupled receptor 158 (GPR158) as a metabotropic this compound receptor (mGlyR). nih.govresearchgate.net Unlike ionotropic receptors that form ion channels, GPR158 initiates intracellular signaling cascades upon activation by this compound. nih.govreceptor.ai Research has shown that this compound binding to GPR158 leads to the inhibition of adenylyl cyclase, resulting in a decrease in cyclic AMP (cAMP) levels. nih.govresearchgate.net This signaling pathway is mediated through the receptor's association with the regulator of G-protein signaling 7 (RGS7) and Gβ5 complex. researchgate.netreceptor.ai
The functional implications of this metabotropic signaling are profound. Studies have demonstrated that the activation of mGlyR can modulate neuronal excitability. nih.govresearchgate.net For instance, in the retina, a strychnine-insensitive this compound response, indicative of metabotropic action, was found to reduce high voltage-activated calcium currents in bipolar and ganglion cells. nih.gov This action was shown to be dependent on a G-protein and protein kinase A. nih.gov Furthermore, the glutamatergic input from bipolar cells to ganglion cells was suppressed by this metabotropic this compound pathway. nih.gov
Beyond the retina, GPR158 is prominently expressed in brain regions critical for mood and cognition, such as the medial prefrontal cortex. nih.gov Research suggests that by acting on these receptors, this compound may play a role in regulating affective states and cognitive processes. researchgate.netreceptor.ai In addition to this compound, the related amino acid taurine (B1682933) has been identified as a partial agonist for GPR158, further highlighting the receptor's potential as a therapeutic target for mood disorders. nih.gov
Another area of investigation involves the metabotropic functions of N-methyl-D-aspartate (NMDA) receptors, where this compound acts as a co-agonist. frontiersin.orgnih.gov Some studies suggest that this compound can potentiate AMPA receptor function through a metabotropic, channel-independent activation of GluN2A-containing NMDA receptors. frontiersin.org This potentiation appears to be mediated by the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway. frontiersin.orgnih.gov
The discovery of metabotropic this compound receptors has resolved the long-standing question of why this compound was one of the few major neurotransmitters without a known metabotropic pathway. nih.gov This research not only broadens our understanding of glycinergic neurotransmission but also presents novel targets for the development of therapeutics for a range of neurological and psychiatric conditions.
Detailed Research Findings on Emerging Metabotropic this compound Receptors
Glycine S Multifaceted Roles in Cellular and Organ System Physiology
Glycine (B1666218) and Protein Synthesis Dynamics
Contribution to Collagen Synthesis and Extracellular Matrix Integrity
Collagen, a major component of connective tissues like skin, tendons, bones, and cartilage, has a unique amino acid sequence where this compound is present at almost every third position in the polypeptide chain nih.govbiotech-asia.org. This regular placement of the small this compound molecule is essential for the tight packing of the three alpha chains that form the collagen triple helix, providing structural integrity and tensile strength to the extracellular matrix (ECM) nih.govbiotech-asia.org. Studies have shown that the availability of this compound significantly impacts collagen production. For instance, high concentrations of this compound (≥1.5 mM) have been reported to increase the synthesis of type 2 collagen in cultured bovine chondrocytes by 2.5 times mdpi.com. This compound, along with proline, comprises a major portion of the primary amino acid sequence of collagen, and this compound has demonstrated a strong effect on collagen production in human dermal fibroblasts when compared to other amino acids researchgate.net. This highlights this compound's critical role in maintaining the structural framework of tissues and organs by supporting collagen synthesis.
Impact on Muscle Protein Metabolism and Anabolic Processes
This compound is vital for muscle protein synthesis, growth, and repair mdpi.comnih.gov. Approximately 5% of the amino acids in muscle contractile protein are this compound, while it constitutes about one-third of structural proteins like collagen and elastin (B1584352) in muscle connective tissue and the extracellular matrix mdpi.com. Research suggests that this compound can influence muscle protein metabolism by activating anabolic pathways and inhibiting proteolytic gene expression, thereby protecting against muscle wasting nih.govresearchgate.net. Animal studies indicate that this compound administration may help preserve muscle mass and enhance muscle function mdpi.comnih.gov. This compound has been implicated in the upregulation of mTORC1 signaling, a pathway crucial for muscle protein synthesis and hypertrophy, particularly in response to resistance training mdpi.comnih.gov. Furthermore, this compound, in conjunction with arginine, contributes to creatine (B1669601) synthesis in skeletal muscle, a molecule vital for energy production during high-intensity exercise nih.gov. Studies using in vitro models of muscle wasting have shown that this compound can protect against atrophy by activating the mTORC1 complex and inhibiting the expression of genes like MuRF1 and Atrogin-1 researchgate.net. This compound may also support muscle maintenance by supporting the proliferation of muscle progenitor cells (MPCs), which are crucial for muscle regeneration biorxiv.org.
This compound in Redox Homeostasis and Antioxidant Defense
This compound plays a significant role in maintaining cellular redox homeostasis, the balance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defenses. It participates in antioxidant defense mechanisms, helping to protect cells from oxidative damage.
Modulation of Oxidative Stress Pathways and Reactive Species
This compound is a precursor for glutathione (B108866) (GSH), a key intracellular antioxidant composed of glutamate (B1630785), cysteine, and this compound umk.plfrontiersin.orgnih.gov. GSH plays a critical role in detoxifying ROS, repairing oxidative damage, and maintaining redox balance umk.plnih.gov. Studies have shown that aging is associated with reduced intracellular glutathione levels, contributing to increased oxidative stress umk.pl. Supplementation with this compound, sometimes in combination with N-acetylcysteine (GlyNAC), has been shown to restore glutathione levels and lower oxidative markers in older adults umk.pl. In rodent models, this compound supplementation has helped maintain intracellular glutathione pools and mitigate protein carbonylation, indicating improved cellular resilience against oxidative damage umk.pl.
This compound's Influence on Mitochondrial Function
Mitochondria are the primary sites of cellular energy production and are also involved in various metabolic processes. This compound has been shown to influence mitochondrial function, impacting cellular respiration and ATP production.
This compound plays a role in supporting mitochondrial function and protecting against mitochondrial dysfunction induced by various stressors nih.govcuny.eduresearchgate.net. Research indicates that this compound can help stabilize membrane potential at the cellular level and directly protect mitochondrial function cuny.edu. Studies in aged mice have shown that this compound supplementation can improve age-related decline of mitochondrial respiratory function in skeletal muscle nih.gov. This compound has been found to increase oxygen consumption rate and mitochondrial activity in endothelial cells researchgate.net.
Effects on Cellular Respiration and ATP Production
This compound is involved in pathways that support cellular energy metabolism, including contributing to the synthesis of heme, a critical component of cytochromes involved in the electron transport chain within mitochondria umk.pl. Adequate this compound levels are thought to support proper electron transport, potentially reducing the electron leak that can generate ROS umk.pl. Studies have suggested that this compound supplementation can enhance ATP production umk.plnih.govresearchgate.net. For instance, research in endothelial cells showed that intracellular ATP production increased significantly (nearly 100%) in this compound-induced cells researchgate.net. In a porcine testicular Sertoli cell line, this compound improved mitochondrial function and ATP production following fluoride-induced oxidative stress nih.gov. While some studies indicate that this compound can protect cellular integrity even during severe impairment of ATP-generating processes, its direct influence on ATP production through supporting electron transport chain components like heme is also recognized umk.plnih.gov. Research exploring the coupling of amino acid transport to respiration in Escherichia coli suggested that this compound uptake shows a complete dependence on energy derived from respiration cdnsciencepub.com. Furthermore, studies investigating the link between one-carbon metabolism, which involves this compound, and cellular respiration have highlighted the role of NADH production in this context, which is crucial for aerobic ATP production researchgate.net. Although the exact mechanisms are still being explored, the evidence suggests that this compound contributes to maintaining efficient mitochondrial function and supporting cellular ATP levels under various physiological and stress conditions.
Involvement in Mitochondrial Protein Quality Control and Biogenesis
Mitochondria are vital organelles responsible for energy production through oxidative phosphorylation, among other critical cellular processes. Maintaining the integrity and function of the mitochondrial proteome is essential for cellular health. Mitochondrial protein quality control (mtPQC) involves a sophisticated network of mechanisms, including molecular chaperones and proteases, that ensure proper protein folding, assembly, and degradation of damaged or mislocalized proteins within the four mitochondrial compartments nih.govrupress.org. Mitochondrial biogenesis, the process of creating new mitochondria, requires the coordinated synthesis and import of proteins encoded by both nuclear and mitochondrial genomes frontiersin.org.
This compound's involvement in mtPQC and biogenesis is multifaceted. It is a component of glutathione (PubChem CID: 124886), a critical antioxidant that helps protect mitochondrial components from oxidative damage, a significant stressor that can impair protein function and contribute to dysregulation of protein homeostasis nih.govmdpi.comnih.gov. Adequate this compound levels are important for optimal glutathione synthesis, and deficiency can lead to decreased glutathione levels, potentially impacting mitochondrial health mdpi.complos.org.
Furthermore, the import of this compound into mitochondria is essential for regulating mitochondrial function, including energy production and redox balance ontosight.ai. Specific transporters, such as SLC25A38 and SLC1A5, facilitate this compound transport across the mitochondrial membrane ontosight.ai. Dysregulation of this compound transport has been implicated in various diseases, including mitochondrial disorders ontosight.ai.
Research also suggests a direct link between this compound and mitochondrial function. Studies have shown that this compound can regulate mitochondrial function and improve oocyte maturation in vitro, potentially by decreasing reactive oxygen species (ROS) levels, increasing mitochondrial membrane potential (ΔΨm), and boosting ATP concentration nih.gov. This compound has been observed to promote mitochondrial activity and significantly increase intracellular ATP production in endothelial cells researchgate.net. While the precise mechanisms are still being elucidated, these findings highlight this compound's role in supporting mitochondrial energetic efficiency and combating dysfunction.
Emerging research also points to the existence of a this compound-specific N-degron pathway that mediates the quality control of protein N-myristoylation, a modification affecting numerous proteins, including some involved in mitochondrial function researchgate.net. This pathway recognizes proteins with an exposed N-terminal this compound residue, targeting them for degradation and contributing to protein quality control researchgate.net.
This compound's Anti-inflammatory and Immunomodulatory Activities
This compound exhibits significant anti-inflammatory and immunomodulatory effects in various cell types nih.govnih.gov. These properties make it a promising subject of research for inflammatory diseases nih.gov. While the exact mechanisms are not fully understood, several pathways have been proposed.
One primary mechanism involves this compound's interaction with this compound receptors (GlyRs), which are expressed on various immune cells, including macrophages, monocytes, neutrophils, and lymphocytes nih.govbmj.com. Activation of GlyRs can lead to an influx of chloride ions, stabilizing or hyperpolarizing the plasma membrane potential nih.govbmj.com. This can suppress the opening of voltage-dependent calcium channels and subsequent increases in intracellular calcium ions, which are crucial for activating inflammatory responses nih.govbmj.com.
This compound has been shown to decrease the expression of pro-inflammatory cytokines, such as TNF-α (PubChem CID: 68178765), interleukin-6 (IL-6) (PubChem CID: 71219474), and IL-1β (PubChem CID: 54300844), while favoring the expression of anti-inflammatory cytokines like IL-10 (PubChem CID: 16306734) nih.govresearchgate.net. It achieves this, in part, by inhibiting the activation of nuclear factor kappa B (NF-κB) (PubChem CID: 5461422) nih.govresearchgate.netmdpi.com. NF-κB is a key transcription factor involved in the expression of numerous pro-inflammatory genes nih.govresearchgate.net.
Studies in various animal models have demonstrated this compound's protective effects against inflammation. For instance, this compound attenuated oxidative and inflammatory environments in a mouse model of cancer cachexia nih.gov. It reduced the severity of pancreatic damage in a model of acute pancreatitis and suppressed zymosan-induced joint inflammation nih.gov. This compound also counteracted the pro-inflammatory M1 state and encouraged the anti-inflammatory M2 state in an animal model of ischemic stroke encyclopedia.pub.
Furthermore, this compound can mitigate the adverse effects of substances like lipopolysaccharides (LPS) (PubChem CID: 25196325), peptidoglycans (PubChem CID: 24857806), and peroxisome proliferators nih.govencyclopedia.pub. It can regulate the secretion of cytokines and the activation of proteases, and lower the occurrence of increased cell death (apoptosis) in different animal models encyclopedia.pub.
Low plasma this compound levels have been associated with low-grade inflammation and conditions like insulin (B600854) resistance, obesity, and type 2 diabetes mdpi.comencyclopedia.pub. This suggests a potential link between impaired this compound metabolism and chronic inflammatory states mdpi.comencyclopedia.pub.
This compound's Role in Hormonal Regulation, including Glucose Homeostasis
This compound plays a significant role in hormonal regulation, particularly in the context of glucose homeostasis. Circulating this compound levels are often lower in individuals with obesity, insulin resistance, and type 2 diabetes (T2DM) mdpi.comoup.comfrontiersin.org. Conversely, interventions that improve glucose homeostasis, such as weight loss, exercise, and bariatric surgery, are associated with increased plasma this compound concentrations mdpi.comoup.comfrontiersin.org.
This compound is a known secretagogue for key hormones involved in glucose regulation, including glucagon-like peptide-1 (GLP-1) (PubChem CID: 16132146), insulin (PubChem CID: 96160736), and glucagon (B607659) (PubChem CID: 16132141) mdpi.comencyclopedia.pubresearchgate.net. Studies on human islets have shown that beta-cells express this compound receptors (GlyRs), and activation of these receptors by this compound promotes insulin secretion mdpi.com. Decreased GlyR expression in beta-cells of individuals with T2DM has been linked to disrupted this compound-induced insulin secretion mdpi.com.
Beyond stimulating insulin secretion, this compound may also improve insulin sensitivity. While the precise mechanisms are still under investigation, research suggests a positive correlation between this compound levels and insulin sensitivity mdpi.comuab.edudiabetesjournals.org. Studies using the hyperinsulinemic-euglycemic clamp technique, a gold standard for measuring insulin sensitivity, have identified a strong positive association between circulating this compound levels and glucose disposal rate uab.edu.
The role of this compound in glucose homeostasis may also involve its influence on hepatic glucose production. In vivo activation of NMDA receptors (PubChem CID: 3401) by this compound in the dorsal vagal complex has been shown to decrease hepatic glucose production mdpi.com.
Furthermore, this compound is involved in the synthesis of glutathione, and impaired glutathione synthesis due to limited this compound availability may contribute to insulin resistance mdpi.complos.org. Insulin resistance is associated with decreased cellular glutathione concentration plos.org.
Hormones also regulate this compound metabolism itself. For instance, glucagon, catecholamines (PubChem CID: 310), and vasopressin (PubChem CID: 53115139) have been shown to regulate hepatic oxidation of this compound, primarily carried out by the this compound cleavage system (GCS) publish.csiro.au. Glucagon and cAMP stimulate the expression of this compound decarboxylase (GLDC) (PubChem CID: 11831263), a key enzyme in the GCS pathway wayne.edu. Insulin also mildly stimulates GLDC expression wayne.edu. This hormonal regulation of this compound metabolism may contribute to maintaining metabolic balance.
The association between low this compound levels and impaired glucose homeostasis is strong, and evidence suggests that maintaining adequate this compound status may be beneficial for metabolic health mdpi.comoup.comresearchgate.net.
Glycine in Pathophysiological States: Research Directions
Glycine (B1666218) in Metabolic Disorders
Alterations in this compound metabolism are a consistent feature across a spectrum of metabolic diseases. Low circulating levels of this compound have been identified as a common denominator in conditions like obesity, type 2 diabetes mellitus, and nonalcoholic fatty liver disease, prompting investigations into its potential role in the pathogenesis and management of these interconnected disorders.
Dysregulation in Obesity and Related Metabolic Syndromes
A growing body of evidence demonstrates a significant dysregulation of this compound levels in individuals with obesity and metabolic syndrome. nih.gov Plasma this compound concentrations are consistently found to be lower in subjects with metabolic syndrome compared to healthy individuals. nih.govresearchgate.net Specifically, overweight and obese individuals tend to have lower circulating levels of this compound than their lean counterparts. oup.comoup.com This inverse relationship is a key feature of the metabolic signature associated with obesity. researchgate.net
Research indicates that this hypoglycinemia (low this compound level) is not merely a consequence of obesity but is also linked to the associated pathologies, including insulin (B600854) resistance and lipotoxicity. researchgate.netresearchgate.net Interventions known to improve metabolic health, such as weight loss, regular exercise, and bariatric surgery, have been shown to increase circulating this compound concentrations, further strengthening the link between this compound homeostasis and metabolic well-being. nih.govresearchgate.netoup.comnih.govmdpi.com For instance, a study involving overweight participants showed that six months of aerobic exercise training led to increased insulin sensitivity and higher circulating this compound levels. oup.com Similarly, bariatric surgery, a procedure that can reverse type 2 diabetes, is also associated with a rise in this compound levels. oup.comoup.com
| Condition | Key Finding | Supporting Evidence | Citation |
|---|---|---|---|
| Obesity | Overweight and obese individuals exhibit lower circulating this compound levels compared to lean controls. | Consistent observation across multiple metabolic studies. | oup.comoup.com |
| Metabolic Syndrome (MetS) | Plasma this compound levels are significantly lower in patients with MetS. | Inverse correlation with MetS components like hyperlipidemia and hypertension. | nih.govresearchgate.net |
| Morbid Obesity | Patients show significantly lower plasma this compound and reduced rates of de novo this compound synthesis. | Synthesis rates and plasma levels increased following bariatric surgery and weight loss. | researchgate.net |
| Intervention (Exercise) | Aerobic exercise training increases circulating this compound concentrations. | Observed alongside improvements in insulin sensitivity. | oup.com |
Role in Type 2 Diabetes Mellitus Pathogenesis
The connection between this compound and metabolic health is particularly pronounced in the context of type 2 diabetes mellitus (T2DM). Consistently low levels of circulating this compound are a hallmark in patients with T2DM. oup.comnih.govresearchgate.net This association is so strong that low baseline this compound levels are considered a predictive risk factor for the future development of the disease. oup.commdpi.comresearchgate.netnih.gov Individuals in the highest quartile of this compound concentrations have been shown to have a significantly lower risk of developing T2DM compared to those in the lowest quartile. oup.comoup.com
The dysregulation of this compound appears to be an early event in the pathogenesis of T2DM, with lower plasma concentrations observed even in the lean offspring of parents with the disease. mdpi.comresearchgate.net The mechanisms underlying this link are multifaceted. This compound is crucial for the synthesis of glutathione (B108866), an important antioxidant, and deficiency in this compound can lead to insufficient glutathione synthesis, which in turn fails to counteract the oxidative stress associated with diabetes. mdpi.comnih.govdiabetesjournals.org Furthermore, this compound acts as a neurotransmitter and signaling molecule, influencing glucose homeostasis through both central and peripheral pathways. oup.comnih.govresearchgate.net It can act on this compound receptors in pancreatic β-cells to enhance insulin secretion and as a co-ligand for N-methyl-D-aspartate (NMDA) receptors in the brain to modulate hepatic glucose output. oup.comresearchgate.net
| Aspect of T2DM | Research Finding | Potential Mechanism | Citation |
|---|---|---|---|
| Risk Prediction | Lower baseline plasma this compound is a strong predictive factor for incident T2DM. | Reflects underlying metabolic dysfunction and insulin resistance. | oup.commdpi.comresearchgate.netnih.gov |
| Insulin Resistance | Circulating this compound levels are negatively correlated with insulin resistance and positively with glucose disposal. | This compound may limit chronic inflammation and improve insulin sensitivity. | oup.comnih.govresearchgate.netuab.edu |
| Insulin Secretion | This compound may enhance insulin secretion from pancreatic β-cells. | Acts via this compound receptors (GlyRs) on β-cells. | oup.com |
| Glutathione Synthesis | This compound availability is rate-limiting for glutathione synthesis, which is often deficient in T2DM. | Deficient glutathione synthesis exacerbates oxidative stress in diabetes. | mdpi.comnih.govdiabetesjournals.org |
Investigations into Nonalcoholic Fatty Liver Disease (NAFLD)
Nonalcoholic fatty liver disease (NAFLD), the hepatic manifestation of metabolic syndrome, is another condition where this compound dysregulation is a subject of intense research. Lower circulating this compound levels are a common finding in patients with NAFLD. nih.gov Research suggests that this compound may play a protective role in the liver. caringsunshine.com
Animal models have provided significant insights into the potential hepatoprotective effects of this compound. In studies of chemically-induced liver injury, this compound administration has been shown to prevent liver fibrosis by inhibiting the activation of Kupffer cells, the resident macrophages in the liver. nih.gov It also appears to reduce oxidative stress and increase the expression of antioxidant enzymes. nih.gov In models of ethanol-induced liver injury, this compound relieved the infiltration of inflammatory cells. nih.gov Furthermore, in rats with diet-induced NAFLD, this compound treatment was found to reduce plasma endotoxin (B1171834) levels, oxidative stress, and endoplasmic reticulum stress, thereby attenuating liver injury. oncotarget.com These protective effects are attributed to this compound's anti-inflammatory, antioxidant, and cytoprotective properties, which may help mitigate liver damage and slow the progression from simple steatosis to more severe nonalcoholic steatohepatitis (NASH). caringsunshine.comoncotarget.com
| NAFLD Model | Observed Effect of this compound | Proposed Mechanism | Citation |
|---|---|---|---|
| Chronic Cholestatic Liver Disease (Bile Duct Ligation) | Significantly reduced hepatic injury. | Direct protective effect on hepatocytes. | sciencedaily.com |
| Chemically-Induced Liver Fibrosis (CCl4) | Prevented liver fibrosis. | Inhibited Kupffer cell activation and release of pro-fibrogenic cytokines. | nih.gov |
| Diet-Induced NAFLD/NASH (High-fat, high-sucrose diet) | Attenuated liver injury, reduced inflammation and hyperlipidemia. | Reduced intestinal endotoxemia, leading to decreased oxidative and endoplasmic reticulum stress. | oncotarget.com |
| Endotoxin-Induced Liver Injury | Improved survival rate and liver function. | Controlled the production of pro-inflammatory cytokines. | nih.gov |
Cardiovascular Health Research and this compound
The implications of this compound metabolism extend to cardiovascular health, with numerous studies investigating its association with cardiovascular disease (CVD). Epidemiological and genetic studies have reported an inverse association between plasma this compound levels and the risk of coronary heart disease (CHD) and acute myocardial infarction (AMI). mdpi.commdpi.comahajournals.orgcam.ac.uk A study of over 4,000 patients with suspected stable angina found that higher plasma this compound was associated with a lower risk of subsequent AMI. ahajournals.org
The potential mechanisms for this cardioprotective effect are diverse. This compound is known to have anti-inflammatory and antioxidative properties. ahajournals.org Research suggests that this compound-based therapy could mitigate atherosclerosis by inducing the synthesis of glutathione, a potent antioxidant. mdpi.com In animal models, this compound deprivation accelerated the development of atherosclerosis, while this compound supplementation was protective. Another proposed mechanism involves this compound's influence on lipid metabolism and cholesterol transport. mdpi.comahajournals.org Furthermore, genetic analyses suggest that the association between this compound and lower CHD risk may be partly mediated by a blood pressure-lowering effect. mdpi.comcam.ac.uk However, it is important to note that not all research supports a causal role. One study using Mendelian randomization and mouse models did not find significant evidence that clinically associated this compound levels have a causal relationship with atherosclerosis. mdpi.com
| Cardiovascular Condition | Key Finding | Potential Mechanism | Citation |
|---|---|---|---|
| Coronary Artery Disease (CAD)/Coronary Heart Disease (CHD) | Elevated serum this compound is associated with a significantly reduced risk of prevalent and incident CAD/CHD. | Partially mediated by a blood pressure-lowering effect; influence on lipid metabolism. | mdpi.commdpi.comcam.ac.uk |
| Acute Myocardial Infarction (AMI) | Plasma this compound is inversely associated with the risk of AMI in patients with suspected stable angina. | Role in lipid metabolism and cholesterol transport; antioxidative reactions. | mdpi.comahajournals.org |
| Atherosclerosis | This compound deficiency enhanced, while this compound supplementation attenuated, atherosclerosis in animal models. | Induction of glutathione biosynthesis, leading to reduced oxidative stress. | nih.gov |
| Causality Debate | Some studies using genetic analysis (Mendelian randomization) did not find evidence for a causal link between this compound and reduced atherosclerosis risk. | The observed association might be correlational rather than causal. | mdpi.com |
This compound in Neurological and Psychiatric Disorders
Beyond its role in metabolic health, this compound is a critical neurotransmitter in the central nervous system (CNS). Its function as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor has placed it at the center of research into the pathophysiology of certain neurological and psychiatric conditions, most notably schizophrenia.
Schizophrenia and NMDA Receptor Hypofunction
A leading theory in the pathophysiology of schizophrenia is the NMDA receptor hypofunction hypothesis, which posits that reduced glutamatergic neurotransmission via these receptors contributes to the symptoms of the illness, particularly the negative (e.g., anhedonia, social withdrawal) and cognitive symptoms. nih.govfrontiersin.orgnih.govcpn.or.kryoutube.com The NMDA receptor requires the binding of both glutamate (B1630785) and a co-agonist, either this compound or D-serine, to become fully active. youtube.com This has made the this compound modulatory site (GMS) on the NMDA receptor an attractive therapeutic target. frontiersin.orgnih.govcpn.or.kr
The strategy involves augmenting NMDA receptor function by increasing the availability of this compound at the synapse. Several clinical trials have investigated the effects of administering high-dose this compound as an adjunctive therapy to standard antipsychotic medications. nih.govnih.govoup.com These studies have reported significant reductions in negative symptoms. nih.govnih.govoup.com For example, one double-blind, placebo-controlled trial found that this compound treatment resulted in a significant 30% reduction in negative symptoms as measured by the Positive and Negative Syndrome Scale (PANSS). nih.gov This improvement was observed without altering the serum levels of the primary antipsychotic drugs, suggesting an independent therapeutic effect. nih.gov These findings support the hypoglutamatergic hypotheses of schizophrenia and highlight a potential avenue for addressing the persistent and debilitating negative symptoms of the disorder. nih.gov
| Study Focus | Key Finding | Implication | Citation |
|---|---|---|---|
| Adjunctive this compound Therapy | High-dose this compound added to ongoing antipsychotic medication significantly reduced negative symptoms. | Supports the NMDA receptor hypofunction hypothesis and offers a novel therapeutic approach. | nih.govnih.govoup.com |
| Mechanism of Action | This compound acts as an obligatory co-agonist at the strychnine-insensitive this compound modulatory site of the NMDA receptor. | Augmenting this compound levels at the synapse can enhance NMDA receptor-mediated neurotransmission. | nih.govfrontiersin.orgcpn.or.kr |
| Clinical Trial Outcomes | A 6-week trial showed a ~30% reduction in PANSS negative symptoms and total BPRS scores with this compound treatment. | Demonstrates potential efficacy for persistent negative symptoms that are often treatment-resistant. | nih.gov |
| Predictive Factors | Low pretreatment serum this compound levels were found to significantly predict a positive clinical response to this compound therapy. | Suggests that patients with a baseline this compound deficit may benefit most. | nih.gov |
Sleep Regulation and Cognitive Performance Studies
The mechanisms underlying this compound's sleep-promoting effects are thought to involve its action on N-methyl-D-aspartate (NMDA) receptors within the suprachiasmatic nucleus (SCN), the brain's primary circadian pacemaker. consensus.appnih.gov Activation of these receptors by this compound is believed to induce peripheral vasodilation, leading to a decrease in core body temperature, which is a key signal for sleep initiation. consensus.appnih.gov Furthermore, research in animal models indicates that this compound may modulate the activity of orexin (B13118510) neurons, which are crucial for maintaining wakefulness. By hyperpolarizing these neurons, this compound can reduce their activity and thus promote sleep. consensus.app
Beyond its effects on sleep, this compound has also been shown to positively impact daytime cognitive performance, particularly in the context of sleep restriction. In healthy volunteers subjected to partial sleep deprivation, this compound ingestion before sleep was found to reduce daytime sleepiness and fatigue. nih.govresearchgate.net Moreover, it led to improved performance on cognitive tasks, such as the psychomotor vigilance test. nih.gov These cognitive enhancements are likely a direct consequence of improved sleep quality, leading to better restoration of brain function. researchgate.net Some studies also suggest that this compound's activity in the hippocampus, a brain region critical for learning and memory, may contribute to its memory-enhancing effects by modulating NMDA receptor function.
Interactive Data Table: Effects of this compound on Sleep and Cognitive Performance
| Study Focus | Participant Group | Key Findings | Reference |
| Sleep Quality | Individuals with unsatisfactory sleep | Improved subjective sleep quality and sleep efficacy; shortened latency to sleep onset and slow-wave sleep. | researchgate.net |
| Sleep Regulation | Animal models (rats) | This compound administration induced non-rapid eye movement (NREM) sleep, shortened NREM sleep latency, and decreased core body temperature. | nih.gov |
| Daytime Performance | Partially sleep-restricted healthy volunteers | Reduced fatigue and a tendency toward reduced sleepiness; significant improvement in psychomotor vigilance test performance. | nih.gov |
| Cognitive Function | Individuals with sleep complaints | Lessened daytime sleepiness and improved performance on memory recognition tasks. | researchgate.net |
Research on Stroke and Neuroprotective Mechanisms
The role of this compound in the context of ischemic stroke is complex, with research pointing towards significant neuroprotective potential primarily through the modulation of N-methyl-D-aspartate (NMDA) receptors. nih.govresearchgate.net Following an ischemic event, excessive glutamate release leads to overactivation of NMDA receptors, a phenomenon known as excitotoxicity, which is a major driver of neuronal death. nih.govnih.gov
A key mechanism of this compound's neuroprotective action is the induction of NMDA receptor internalization, a process termed GINI (this compound-induced NMDA receptor internalization). nih.govrochester.edu While low levels of this compound act as a co-agonist and enhance NMDA receptor function, higher concentrations can trigger the internalization of these receptors, effectively removing them from the cell surface and dampening excitotoxic signaling. nih.govresearchgate.net This process is dependent on the binding of this compound to the GluN1 subunit of the NMDA receptor. rochester.edu
Research has shown that increasing synaptic this compound levels, for instance, through the use of this compound transporter 1 (GlyT1) antagonists, can promote GINI and confer neuroprotection in animal models of stroke. nih.govresearchgate.net Mice pretreated with a GlyT1 antagonist exhibited smaller stroke volumes, reduced cell death, and fewer behavioral deficits following induced ischemia. nih.gov Furthermore, this intervention was shown to preserve the vasculature in the area surrounding the infarct. nih.gov These findings suggest that targeting the this compound binding site of the NMDA receptor to induce its internalization could be a viable therapeutic strategy for mitigating the neuronal damage associated with ischemic stroke. nih.govrochester.edu Additionally, some studies suggest that this compound's neuroprotective effects may also stem from its anti-inflammatory properties, such as inhibiting the pro-inflammatory polarization of microglia. nih.gov
This compound's Role in Pain Modulation
This compound is a major inhibitory neurotransmitter in the spinal cord, where it plays a crucial role in the modulation of pain signals. nih.govfrontiersin.org The transmission of pain information from the periphery to the brain is tightly controlled by inhibitory interneurons in the dorsal horn of the spinal cord. frontiersin.orgnih.gov These interneurons release this compound, which then acts on this compound receptors (GlyRs) located on postsynaptic neurons. frontiersin.org
The activation of GlyRs, which are ligand-gated chloride channels, leads to an influx of chloride ions into the neuron. frontiersin.org This hyperpolarizes the postsynaptic membrane, making the neuron less likely to fire and transmit the pain signal to higher brain centers. frontiersin.org A reduction in this glycinergic inhibition can lead to a state of disinhibition, where non-painful stimuli can be perceived as painful (allodynia) and painful stimuli are perceived as more intense (hyperalgesia). frontiersin.org
Research has shown that in chronic pain states, there is often a diminished glycinergic inhibitory tone in the spinal cord. nih.gov Therefore, enhancing glycinergic neurotransmission is being explored as a therapeutic strategy for chronic pain. nih.gov A particular focus has been on the different subtypes of GlyRs. The α3 subtype of the GlyR is highly expressed in the superficial layers of the spinal dorsal horn, a key area for processing nociceptive information. nih.gov This has made the GlyRα3 subunit a specific target for the development of novel analgesics, with the aim of restoring inhibitory control over pain signaling without causing the widespread side effects associated with less specific inhibitory agents. nih.gov
Epilepsy and Glycinergic System Dysregulation
Dysregulation of the glycinergic system has been implicated in the pathophysiology of epilepsy, particularly temporal lobe epilepsy (TLE). nih.govresearchgate.net Epilepsy is fundamentally a disorder of neuronal network hyperexcitability, and alterations in inhibitory neurotransmission are a key contributing factor. nih.gov
Studies on human TLE tissue and in rodent models of the disorder have revealed an overexpression of the this compound transporter 1 (GlyT1) in the hippocampus. nih.gov GlyT1 is responsible for the reuptake of this compound from the synaptic cleft, and its overexpression would lead to reduced ambient this compound levels, thereby diminishing both tonic and phasic glycinergic inhibition. nih.gov This reduction in inhibition could contribute to the hyperexcitability characteristic of epilepsy.
Further evidence for the role of a dysfunctional this compound system comes from studies using GlyT1 inhibitors. The pharmacological suppression of GlyT1, which increases synaptic this compound concentrations, was found to increase seizure thresholds and suppress chronic seizures in a mouse model of TLE. nih.gov In another epilepsy model, an increase in the neurotransmitter this compound was observed in the neocortex, and the study found that this compound's actions on the NMDA receptor contributed to the synaptic and survival phenotypes of the model. nih.govresearchgate.net These findings suggest that the glycinergic system's regulation of network excitability is altered in epilepsy and that GlyT1 may represent a rational therapeutic target for the treatment of this neurological disorder. nih.gov
Neurodegenerative Diseases and this compound Pathways
The potential role of this compound in the context of neurodegenerative diseases is an emerging area of research, with some studies suggesting a neuroprotective function. nih.gov Neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease are characterized by progressive neuronal loss, and mechanisms like oxidative stress and neuroinflammation are known to play a significant role in their pathogenesis. nih.govworldpharmatoday.com
In animal models of neurodegeneration, this compound has been shown to exert protective effects. For instance, in a mouse model of D-galactose-induced aging, which mimics aspects of neurodegeneration, this compound administration was found to counteract oxidative stress, reduce apoptotic neurodegeneration, and attenuate neuroinflammation. rochester.edu These effects were associated with the downregulation of pro-inflammatory cytokines and the preservation of synaptic proteins. rochester.edu Another study highlighted that this compound can modulate microglial polarization, shifting these immune cells of the brain from a pro-inflammatory (M1) to an anti-inflammatory (M2) state, which is beneficial in the context of neuroinflammation. nih.gov
However, the relationship between systemic this compound levels and the risk of neurodegenerative diseases in humans is not yet clear. A Mendelian randomization study did not find a causal association between genetically predicted circulating this compound levels and the risk of Alzheimer's disease, Parkinson's disease, or amyotrophic lateral sclerosis. In a different line of research, a study on fragile X-associated tremor/ataxia syndrome, a neurodegenerative disorder, found that abnormal polythis compound stretches resulting from genetic repeat expansions can disrupt tRNA processing, leading to a collapse in protein balance and contributing to neurodegeneration. youtube.com This highlights a context in which this compound, as part of a polypeptide chain, can be pathogenic. Further research is needed to fully elucidate the complex role of this compound pathways in different neurodegenerative conditions.
This compound and Cancer Biology
This compound Metabolism in Tumor Cell Proliferation and Survival
Rapidly proliferating cancer cells exhibit a reprogrammed metabolism to meet the high demands for biomass production and energy. nih.govnih.gov Recent research has identified an increased reliance on this compound metabolism as a key feature of many cancer cells. nih.govnumberanalytics.com
Metabolomic studies across a wide range of cancer cell lines have shown a strong correlation between the rate of cell proliferation and the consumption of this compound from the extracellular environment. nih.gov Furthermore, the expression of enzymes involved in the mitochondrial pathway of this compound synthesis is also elevated in rapidly proliferating cancer cells. nih.gov This increased demand for this compound is driven by its crucial roles in several biosynthetic pathways that are essential for cell growth and survival. numberanalytics.comnumberanalytics.com
One of the primary functions of this compound in cancer cells is to fuel the de novo synthesis of purines, which are the building blocks of DNA and RNA. nih.govnumberanalytics.com Rapidly dividing cells require a constant supply of purines for DNA replication. This compound also plays a vital role in the synthesis of glutathione, a major cellular antioxidant. numberanalytics.comnumberanalytics.com The high metabolic rate of cancer cells generates significant oxidative stress, and glutathione is essential for protecting these cells from oxidative damage and maintaining redox balance. nih.gov
The mitochondrial enzyme serine hydroxymethyltransferase 2 (SHMT2), which converts serine to this compound, has been identified as a key player in this metabolic reprogramming. nih.gov Silencing of SHMT2 or depriving cancer cells of extracellular this compound has been shown to preferentially impair the proliferation of rapidly dividing cancer cells. nih.gov These findings suggest that the heightened dependence of certain cancers on this compound metabolism could represent a metabolic vulnerability that could be exploited for therapeutic intervention. nih.govnumberanalytics.com
This compound in Aging Research
The process of aging is characterized by a progressive decline in physiological function, and emerging research highlights the significant role of metabolic changes in this process. This compound, a central player in numerous metabolic pathways, has garnered attention for its potential to modulate age-related decline.
Mitochondrial Theory of Aging and this compound's Modulatory Potential
The mitochondrial theory of aging posits that the accumulation of damage to mitochondria and their DNA (mtDNA) by reactive oxygen species (ROS) is a primary driver of aging. This damage leads to mitochondrial dysfunction, reduced energy production, and an increase in oxidative stress, creating a vicious cycle that contributes to the aging phenotype.
This compound's potential to modulate these processes stems from its crucial role in the synthesis of glutathione, a major intracellular antioxidant. Glutathione is essential for neutralizing ROS and protecting cellular components, including mitochondria, from oxidative damage. As a key component of glutathione, adequate this compound levels are necessary to maintain the cell's antioxidant capacity. Research has shown that this compound supplementation can improve cellular antioxidant capacity through the epigenetic regulation of key anti-aging genes and proteins, including glutathione.
Furthermore, this compound is involved in mitochondrial function beyond its role in antioxidant defense. It is a precursor for heme biosynthesis, a critical component of the cytochromes in the mitochondrial electron transport chain, which is responsible for ATP production. Therefore, this compound availability can directly impact cellular energy metabolism.
Studies have indicated that providing adequate this compound to cells can reverse signs of cellular aging and restore a "younger," healthier state. This rejuvenating effect is partly attributed to improved epigenetic expression, which can be influenced by dietary factors like this compound.
| Aspect of Mitochondrial Theory of Aging | This compound's Modulatory Role | Mechanism | Reference |
| Increased Oxidative Stress | Enhances antioxidant defense | Precursor for glutathione synthesis | |
| Mitochondrial Dysfunction | Supports mitochondrial function | Component of heme for electron transport chain | |
| Cellular Senescence | Reverses signs of cellular aging | Improves epigenetic expression |
Age-Associated this compound Deficiency and its Physiological Consequences
A growing body of evidence suggests that this compound levels decline with age. This age-associated this compound deficiency can have significant physiological consequences, contributing to various aspects of the aging phenotype.
The decline in this compound availability can exacerbate the age-related decrease in glutathione synthesis, leading to increased oxidative stress and cellular damage. This, in turn, can accelerate the aging process and increase the risk of age-related diseases.
Moreover, the consequences of reduced this compound extend to other physiological systems. As a key component of collagen, the most abundant protein in the body, insufficient this compound can impair the integrity of connective tissues, leading to issues with skin, joints, and bones.
Research has also linked this compound deficiency to age-related metabolic dysregulation. Given this compound's role in glucose metabolism and its involvement in the synthesis of crucial biomolecules, a deficit can contribute to the metabolic inflexibility often seen in older adults.
| Physiological Consequence | Link to Age-Associated this compound Deficiency | Underlying Mechanism | Reference |
| Increased Oxidative Stress | Impaired glutathione synthesis | Reduced availability of this compound as a glutathione precursor | |
| Impaired Connective Tissue Integrity | Reduced collagen synthesis | This compound is a major component of collagen | |
| Metabolic Dysregulation | Altered glucose and biomolecule metabolism | This compound's role in various metabolic pathways | |
| Cellular Aging | Disrupted protein synthesis and cellular processes | "Turning off" of genes involved in this compound production |
This compound's Impact on Muscle Wasting and Cachexia
Muscle wasting, characterized by the progressive loss of muscle mass and strength, is a debilitating condition associated with aging (sarcopenia) and chronic diseases such as cancer (cachexia). Emerging research indicates that this compound may play a protective role in mitigating muscle wasting through various mechanisms.
This compound's contribution to the synthesis of creatine (B1669601), a compound crucial for energy buffering in muscle cells, is one of its key roles in muscle health. Creatine phosphate (B84403) provides a rapid source of ATP during high-intensity muscle contractions.
Furthermore, this compound is a fundamental component of collagen, which forms the structural framework of the extracellular matrix in muscle tissue. This matrix is vital for muscle integrity, force transmission, and repair.
Recent studies have highlighted the potential of this compound in counteracting muscle catabolism. Its anti-inflammatory properties may help to reduce the chronic low-grade inflammation that contributes to muscle wasting in both aging and cachexia. Additionally, as a precursor to glutathione, this compound can help to combat the oxidative stress that is implicated in muscle protein breakdown.
Research has also explored the direct effects of this compound on muscle cells. It has been suggested that this compound can stimulate protein synthesis and inhibit protein degradation pathways in muscle.
The table below summarizes the potential mechanisms through which this compound may impact muscle wasting and cachexia.
| Mechanism | Effect of this compound | Relevance to Muscle Wasting/Cachexia |
| Creatine Synthesis | Serves as a precursor for creatine. | Supports energy availability in muscle, potentially improving strength and function. |
| Collagen Synthesis | A major component of collagen. | Maintains the structural integrity of muscle tissue and its extracellular matrix. |
| Anti-inflammatory Effects | May reduce pro-inflammatory cytokines. | Counteracts the chronic inflammation that drives muscle catabolism. |
| Antioxidant Capacity | Precursor for glutathione synthesis. | Protects muscle cells from oxidative damage and protein breakdown. |
| Protein Metabolism | May stimulate protein synthesis and inhibit proteolysis. | Directly promotes the maintenance and growth of muscle mass. |
Compound Reference Table
| Compound Name |
| 5-aza-deoxycitidine |
| 8-hydroxy-2′-deoxyguanosine |
| Betaine (B1666868) |
| Biotin |
| Bmi-1 |
| BRCA2 |
| CDH-1 |
| CDKN2A |
| Choline (B1196258) |
| Citrulline |
| Creatine |
| Creatine phosphate |
| Cyclic AMP Response Element-Binding (CREB) protein |
| Cysteine |
| Cytosine |
| DNMT1 (DNA methyltransferase 1) |
| Eed |
| EGCG ((–)-epigallocatechin 3-gallate) |
| Erich4 |
| Estrogen |
| Ezh2 |
| Folate |
| Formaldehyde |
| FOXO3A |
| Gcn5-related Acetyltransferases (GNAT) |
| Genistein |
| Glutamine |
| Glutathione |
| This compound |
| This compound chloramine |
| Heme |
| Hypochlorous acid |
| Kras |
| LSD1 |
| Mel18 |
| Methionine |
| MnSOD |
| MOZ, Ybf2/Sas3, Sas2, Tip60 (MYST) |
| O6-methylguanine-DNA methyltransferase |
| p21 |
| p300/CBP |
| p53 |
| p73 |
| Poly-ADP |
| Proline |
| Riboflavin |
| S-adenosylhomocysteine |
| S-adenosylmethionine (SAMe) |
| Selenoprotein P |
| Serine |
| Sulforaphane (SFN) |
| Suz12 |
| Thymidine (B127349) |
| Vitamin B-12 |
| Vitamin B-6 |
The intricate process of aging involves a gradual decline in physiological function, with metabolic alterations playing a pivotal role. This compound, a fundamental amino acid with diverse metabolic functions, has emerged as a significant area of investigation for its potential to influence age-related changes.
Mitochondrial Theory of Aging and this compound's Modulatory Potential
The mitochondrial theory of aging is a prominent explanation for the aging process, suggesting that the accumulation of damage to mitochondria and their genetic material from reactive oxygen species (ROS) is a key driver of aging. This damage leads to a decline in mitochondrial function, reduced energy production, and increased oxidative stress, which in turn accelerates cellular aging.
This compound has the potential to modulate these age-related mitochondrial changes. A crucial role of this compound is its function as a precursor for the synthesis of glutathione, a primary intracellular antioxidant that protects cells from oxidative damage. Adequate this compound levels are therefore essential for maintaining cellular antioxidant defenses. Research indicates that this compound supplementation can enhance cellular antioxidant capacity.
Beyond its role in antioxidant systems, this compound is integral to mitochondrial bioenergetics as a component of heme, which is essential for the cytochromes of the electron transport chain involved in ATP production. Studies have also shown that this compound treatment can reverse age-associated respiratory defects in human fibroblast cell lines, suggesting a role in restoring mitochondrial function. This effect is linked to the epigenetic regulation of genes involved in this compound production within the mitochondria.
| Aspect of Mitochondrial Theory of Aging | This compound's Modulatory Role | Mechanism | Reference |
| Increased Oxidative Stress | Enhances antioxidant defense | Precursor for glutathione synthesis. | |
| Mitochondrial Dysfunction | Supports mitochondrial function | Component of heme for the electron transport chain; reverses age-related respiratory defects. | |
| Cellular Senescence | Can reverse signs of cellular aging | Influences epigenetic regulation of mitochondrial genes. |
Age-Associated this compound Deficiency and its Physiological Consequences
There is growing evidence indicating a decline in this compound levels with age. This age-associated this compound deficiency may have widespread physiological effects, contributing to the aging phenotype.
A key consequence of reduced this compound is the impairment of glutathione synthesis, leading to increased oxidative stress, a hallmark of aging. This can accelerate cellular damage and contribute to the development of age-related conditions.
Furthermore, since this compound is a major component of collagen, a deficiency can impact the integrity of connective tissues, affecting skin, bones, and joints. This compound's role in metabolic health is also significant, and lower levels may contribute to age-related metabolic dysfunction.
Research suggests that this age-related decline in this compound may be due to altered expression of genes responsible for its synthesis. Studies in aged mice have shown that this compound levels are significantly lower in skeletal muscle, and supplementation can restore these levels towards those seen in younger mice.
| Physiological Consequence | Link to Age-Associated this compound Deficiency | Underlying Mechanism | Reference |
| Increased Oxidative Stress | Impaired glutathione synthesis. | Reduced availability of this compound as a glutathione precursor. | |
| Impaired Connective Tissue Integrity | Reduced collagen synthesis. | This compound is a major component of collagen. | |
| Metabolic Dysfunction | Potential contribution to insulin resistance and altered lipid metabolism. | This compound's role in various metabolic pathways. | |
| Cellular Aging | Disruption of cellular processes. | Altered expression of genes involved in this compound synthesis. |
This compound's Impact on Muscle Wasting and Cachexia
Muscle wasting, a condition characterized by the loss of muscle mass and function, is a significant concern in aging (sarcopenia) and in chronic diseases like cancer (cachexia). Research suggests that this compound may have a protective effect against muscle wasting.
This compound is a precursor for creatine, a molecule vital for energy storage and transfer in muscle. It is also a key component of collagen, which provides structural support to muscle tissue.
Studies in animal models of cancer cachexia have demonstrated that this compound administration can attenuate the loss of muscle mass and function. This effect is associated with a reduction in markers of inflammation and oxidative stress in the muscle. Furthermore, this compound has been shown to reduce the expression of genes associated with muscle protein breakdown in cancer cachexia.
In vitro studies using muscle cells have shown that this compound can protect against muscle wasting induced by nutrient starvation and growth factor deprivation. This protective effect appears to be mediated, at least in part, through the activation of the mTORC1 signaling pathway, a key regulator of muscle protein synthesis.
Supplementation with this compound has also been shown to protect against muscle loss in various other conditions associated with muscle wasting, such as calorie restriction. In malnourished hemodialysis patients, this compound supplementation was found to improve fat-free mass index compared to branched-chain amino acids.
| Mechanism | Effect of this compound | Relevance to Muscle Wasting/Cachexia | Reference |
| Creatine Synthesis | Serves as a precursor for creatine. | Supports energy availability in muscle. | |
| Collagen Synthesis | A major component of collagen. | Maintains structural integrity of muscle tissue. | |
| Anti-inflammatory and Antioxidant Effects | Reduces markers of inflammation and oxidative stress. | Counteracts key drivers of muscle catabolism in cachexia. | |
| Regulation of Protein Metabolism | Reduces expression of genes for protein breakdown; activates mTORC1 signaling. | Inhibits muscle breakdown and promotes protein synthesis. |
Advanced Methodologies and Future Directions in Glycine Research
Application of In Vitro and In Vivo Experimental Models
In vitro and in vivo models serve as indispensable tools in glycine (B1666218) research, enabling controlled investigations at both the cellular and organismal levels. In vitro studies utilizing cell lines and primary cells have provided evidence for this compound's cytoprotective properties and its involvement in stimulating anabolic pathways while suppressing proteolytic gene expression, particularly in the context of muscle wasting mdpi.comnih.gov. For example, research using C2C12 cells in vitro has demonstrated that administering this compound can protect against muscle wasting and atrophy by activating the mTORC1 complex and inhibiting the expression of genes such as MuRF1 and Atrogin-1 mdpi.com.
In vivo animal models, such as rodents, are extensively used to study the impact of this compound on various physiological and pathological states. These models offer insights into this compound's effects on neuroprotection, inflammation, metabolic health, and physical performance mdpi.comnih.govmdpi.com. Studies in ovariectomized mice, a model for menopause, have shown that oral this compound administration can increase bone mineral density, trabecular number, and connectivity density, suggesting an estrogen-like osteoprotective effect nih.gov. Animal models of pain have also provided proof-of-concept evidence that enhancing inhibitory glycinergic neurotransmission can alleviate chronic pain symptoms researchgate.net. Furthermore, in vivo studies employing radiolabeled this compound mimics in mice have been used to assess islet function and monitor changes in beta cell mass, which is relevant to diabetes research nih.gov.
Isotope Labeling and Advanced Metabolic Flux Analysis
Isotope labeling, combined with advanced metabolic flux analysis, represents a powerful technique for tracking the metabolic fate of this compound and quantifying the rates of metabolic reactions involving this amino acid. By employing stable isotopes like 13C or 15N, researchers can follow the incorporation of labeled this compound into various metabolic pathways and end products. This approach yields detailed information regarding this compound synthesis, degradation, and interconversion with other metabolites, offering insights into metabolic pathway activity and regulation nih.gov. For instance, studies using U13C-glycine infusions in humans have indicated that the this compound cleavage system contributes less than half of the one-carbon units consumed by reverse SHMT flux nih.gov. Metabolic flux analysis, often conducted using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, allows for the quantitative determination of metabolic fluxes, revealing how this compound metabolism is altered in different physiological states or disease conditions thermofisher.com.
Genetic Manipulation and Gene Expression Profiling in this compound Pathways (e.g., SHMT, GLDC)
Genetic manipulation techniques, including gene knockout, knockdown, and overexpression, are invaluable for investigating the specific roles of genes involved in this compound metabolism and signaling. Targeting key enzymes in this compound pathways, such as serine hydroxymethyltransferase (SHMT) and this compound decarboxylase (GLDC), allows researchers to understand their contributions to this compound homeostasis and related biological processes nih.gov. SHMT enzymes (SHMT1 and SHMT2) are crucial for the reversible conversion of serine to this compound and the generation of one-carbon units nih.gov. GLDC is a key component of the this compound cleavage system, the primary catabolic pathway for this compound smpdb.canih.gov.
Gene expression profiling, utilizing techniques like quantitative real-time PCR (qRT-PCR) and RNA sequencing, provides comprehensive information about the transcriptional regulation of genes in this compound pathways. Studies have assessed the expression levels of SHMT1 and GLDC in various conditions, including acute myeloid leukemia (AML), revealing altered expression compared to normal controls researchgate.net. Elevated GLDC expression has also been linked to poor prognosis and advanced stages in certain cancers, such as neuroblastoma researchgate.net. Genetic manipulation and expression profiling help to pinpoint critical regulatory nodes in this compound metabolism and potential therapeutic targets.
Development of Novel this compound Biosensors and Real-time Imaging Techniques
The development of novel this compound biosensors and real-time imaging techniques is critical for monitoring this compound levels and dynamics in living systems with high spatial and temporal resolution. Traditional methods for this compound detection can be costly or labor-intensive nih.gov. New enzymatic biosensors, such as those based on immobilized laccase enzymes combined with surface plasmon resonance (SPR), are being developed for accurate and simple measurement of this compound levels nih.gov. These biosensors can achieve good linearity and detection limits nih.gov.
Fluorescent indicators, such as the genetically-encoded indicators referred to as "iGly," are being developed to allow direct, real-time visualization of this compound dynamics in tissues or living animals ukri.org. These tools are expected to provide significant new approaches for understanding processes mediated by this compound, particularly its role as an inhibitory neurotransmitter in the central nervous system ukri.org. Real-time imaging techniques, including those utilizing genetically encoded biosensors, can provide important information on neurotransmission and signal processing ukri.orgmdpi.com.
Pharmacological Interventions Targeting this compound Metabolic and Signaling Pathways (e.g., this compound Transporter Inhibitors)
Pharmacological interventions targeting this compound metabolic and signaling pathways hold promise for treating various disorders. This includes the development of drugs that modulate this compound receptors and transporters. This compound transporters, specifically GlyT1 and GlyT2, play critical roles in regulating extracellular this compound concentrations in the central nervous system nih.govresearchgate.net. GlyT1 is primarily located on glial cells, while GlyT2 is found on presynaptic glycinergic nerve terminals nih.gov.
Inhibitors of this compound transporters, particularly GlyT1 inhibitors, have been investigated as potential therapeutics for central nervous system disorders such as schizophrenia, depression, and anxiety researchgate.net. By inhibiting this compound reuptake, these compounds aim to increase synaptic this compound levels and enhance NMDA receptor function researchgate.netavidorganics.net. While some studies have shown promising results, others have reported limited efficacy, highlighting the need for ongoing research to assess their therapeutic value avidorganics.net. Novel GlyR ligands that directly enhance inhibitory glycinergic transmission are also being studied as potential new analgesics nih.gov.
Multi-omics Approaches (Metabolomics, Transcriptomics, Proteomics) in Comprehensive this compound Studies
Multi-omics approaches, which integrate data from metabolomics, transcriptomics, and proteomics, provide a comprehensive view of biological systems and are increasingly applied to this compound research thermofisher.commetabolon.commetabolon.com. Metabolomics focuses on the global analysis of small molecules, including amino acids like this compound thermofisher.com. Transcriptomics examines the complete set of RNA transcripts, providing insights into gene expression levels related to this compound metabolism and transport thermofisher.commetabolon.com. Proteomics involves the study of the entire set of proteins, revealing the abundance and modifications of enzymes and transporters in this compound pathways thermofisher.commetabolon.com.
By combining these different omics layers, researchers can gain a more holistic understanding of how changes in gene expression and protein levels affect this compound metabolism and downstream signaling pathways metabolon.combiorxiv.org. This integrated approach can help identify causal mechanisms, potential biomarkers, and novel therapeutic targets that might not be evident from single omics studies thermofisher.commetabolon.com. Multi-omics studies are facilitated by advances in high-throughput technologies and advanced bioinformatics approaches for data integration and analysis thermofisher.commetabolon.combiorxiv.org.
Exploration of Gut Microbiome Interactions with this compound Metabolism
The gut microbiome, the complex community of microorganisms in the gastrointestinal tract, is increasingly recognized for its significant influence on host metabolism, including amino acid metabolism. Research is exploring the interactions between the gut microbiome and this compound metabolism. The gut microbiota can metabolize amino acids, and alterations in microbial composition have been linked to changes in circulating amino acid levels, including this compound medrxiv.orgnih.gov.
Studies have shown that specific gut bacteria can metabolize this compound through pathways like the this compound reductase pathway medrxiv.org. The abundance of certain microbes, such as Bilophila wadsworthia, has been negatively correlated with serum this compound levels medrxiv.org. This suggests that the gut microbiome can modulate host this compound availability and influence metabolic status medrxiv.org. Exploring these interactions is crucial for understanding how the microbiome impacts host physiology through this compound and may open new avenues for targeted dietary or microbial interventions to modulate this compound metabolism for health benefits medrxiv.org.
Q & A
Q. What analytical methods are recommended for quantifying glycine in plant uptake studies?
To quantify this compound in plant samples, use ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS) . Key steps include:
- Sample preparation : Homogenize plant tissues in a methanol-water solvent (70:30 v/v) to extract this compound while minimizing degradation .
- Chromatographic parameters : Employ a C18 column with a gradient elution (0.1% formic acid in water and acetonitrile) for optimal separation.
- Quantification : Use deuterated this compound (e.g., this compound-d5) as an internal standard to correct for matrix effects and ionization variability .
- Data validation : Include spike-and-recovery experiments to assess extraction efficiency (target recovery: 85–115%) .
Q. What are the standard methods for synthesizing this compound in laboratory settings?
this compound synthesis via the reaction of chloroacetic acid with ammonia is widely used:
- Procedure : React chloroacetic acid with excess aqueous ammonia at 80–100°C for 4–6 hours. Neutralize with HCl to precipitate this compound .
- Purification : Recrystallize the product in hot water to remove unreacted ammonia and byproducts like glycolic acid.
- Validation : Confirm purity via melting point analysis (this compound decomposes at 262°C) and FT-IR spectroscopy (characteristic NH₂ and COO⁻ peaks) .
Q. How does this compound contribute to the synthesis of critical biological molecules?
this compound serves as a precursor for:
- Purine bases : Incorporated into the glycineamide ribonucleotide (GAR) during de novo purine synthesis.
- Glutathione : Combines with glutamate and cysteine via γ-glutamylcysteine synthetase and glutathione synthetase.
- Heme groups : Participates in the formation of δ-aminolevulinic acid (ALA), a heme precursor .
Monitor these pathways using isotopic labeling (e.g., ¹⁴C-glycine) and HPLC-MS to track metabolic flux .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s role as a nitrogen source in plant studies?
Contradictions often arise from differences in experimental design:
- Variable control : Standardize soil pH (6.0–7.5), this compound concentration (1–10 mM), and microbial activity (use sterilized soil controls) .
- Competing pathways : Quantify microbial this compound degradation via qPCR targeting amoA (ammonia oxidation) and nirK (denitrification) genes .
- Replication : Include ≥5 biological replicates to account for soil heterogeneity. Use ANOVA with post-hoc Tukey tests to assess significance .
Q. What experimental approaches are used to study this compound’s impact on protein stability?
Employ thermal shift assays and circular dichroism (CD) :
- Buffer conditions : Use 30 mM this compound buffers at pH 2.5 to mimic destabilizing environments. Compare with neutral pH (e.g., MOPS buffer) .
- Denaturation curves : Measure changes in ellipticity (CD) or fluorescence (Sypro Orange) as temperature increases (20–90°C).
- Data analysis : Calculate melting temperatures (Tm) and Gibbs free energy (ΔG) to quantify stabilization/destabilization effects .
Q. How can this compound be selectively detected in neuroimaging studies of gliomas?
A pulse sequence-based MRI method suppresses confounding signals (e.g., myo-inositol):
- Sequence design : Use optimal control techniques to target this compound’s unique J-coupling (3.55 ppm) .
- Validation : Test on phantoms with this compound concentrations mimicking tumor microenvironments (0.5–5 mM).
- Clinical correlation : Correlate this compound signal intensity with histopathological glioma grades in patient studies .
Q. What methodologies are effective for studying this compound transporters (GlyTs) in neurological disease models?
- In vitro models : Use SH-SY5Y neuroblastoma cells transfected with GlyT1 or GlyT2. Measure this compound uptake via ³H-glycine radiolabeling .
- In vivo models : Employ GlyT1 knockout mice to assess behavioral phenotypes (e.g., prepulse inhibition deficits).
- Pharmacological inhibition : Test competitive inhibitors (e.g., sarcosine) at IC₅₀ concentrations (10–50 µM) .
Q. How can this compound’s adsorption behavior be modeled in chromatographic separations?
Use frontal analysis to determine adsorption isotherms:
- Column setup : Pack with strong cation-exchange resin (e.g., SP Sepharose FF).
- Equilibrium constants : Fit experimental data to a linear isotherm model (e.g., q = K·C), where K increases with temperature (50–60°C) .
- Validation : Compare predicted vs. observed this compound retention times under varying ammonium concentrations .
Q. What are the limitations of this compound as a buffer in extreme pH conditions?
this compound buffers (pKa 2.34 and 9.60) are unsuitable for:
Q. How to design a clinical trial evaluating this compound’s therapeutic effects?
- Population stratification : Enroll patients with this compound deficiency syndromes (e.g., nonketotic hyperglycinemia) or schizophrenia (targeting NMDA receptor hypofunction) .
- Dosage regimen : Administer 0.5 g/kg/day orally, divided into three doses. Monitor plasma this compound via LC-MS .
- Outcome measures : Use PANSS (Positive and Negative Syndrome Scale) for schizophrenia trials or seizure frequency logs for metabolic disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
